molecular formula C15H14FN5O3 B2904629 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034597-05-0

2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

Cat. No.: B2904629
CAS No.: 2034597-05-0
M. Wt: 331.307
InChI Key: WPCVUAYBWRSYQM-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide typically involves multiple steps, including the formation of the triazolo-pyrazine core and the subsequent attachment of the fluorophenoxy and propanamide groups. One common method involves the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes, which can be facilitated by reagents such as I2 and DMSO .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2, reducing agents such as NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like DMSO .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenoxy moiety.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, as a potential c-Met kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide apart is its combination of the fluorophenoxy group with the triazolo-pyrazine moiety, which imparts unique chemical properties and potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-9(24-11-5-3-2-4-10(11)16)14(22)18-8-12-19-20-13-15(23)17-6-7-21(12)13/h2-7,9H,8H2,1H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVUAYBWRSYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1C=CNC2=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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